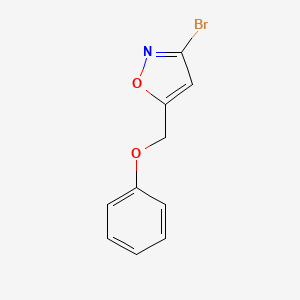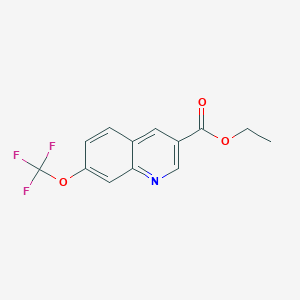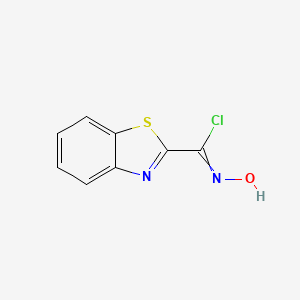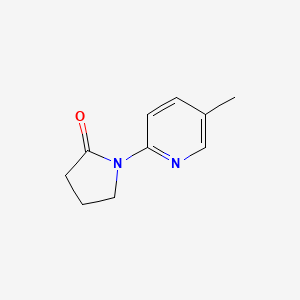![molecular formula C6H4IN3 B13705769 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13705769.png)
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an iodine atom at the 8th position. This compound is part of a broader class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established.
Oxidative Cyclization: Another common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Industrial Production Methods
Industrial production methods for 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine are not extensively documented. the scalability of microwave-mediated synthesis and oxidative cyclization suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Addition: 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine can undergo nucleophilic addition reactions, particularly with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds.
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Nucleophiles: Indoles, 1,3-dicarbonyl compounds.
Major Products
Nucleophilic Addition Products: Derivatives of 1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine.
Scientific Research Applications
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: These compounds are utilized in the development of light-emitting materials for phosphorescent OLED devices.
Biological Studies: The compound’s biological activities make it a valuable tool in studying cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine fused ring structure and exhibit comparable biological activities.
1,2,4-Triazolo[4,3-a]pyridines: Another class of triazolopyridines with different substitution patterns and biological properties.
Uniqueness
8-Iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can be leveraged for further functionalization and derivatization, enhancing its utility in various applications.
Properties
Molecular Formula |
C6H4IN3 |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
8-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4IN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H |
InChI Key |
XTONZJMFHKYARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


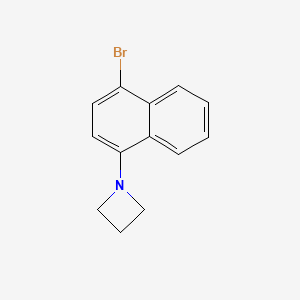
![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)

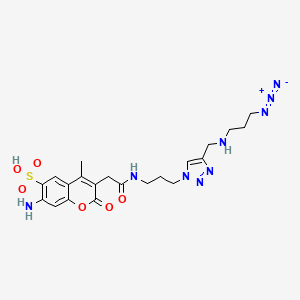
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
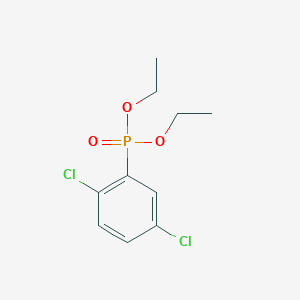
![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)

![[13-[4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B13705739.png)
